molecular formula C20H26N2O B096573 Phenol, 3-(1-(p-aminophenethyl)-3-propyl-3-azetidinyl)- CAS No. 17191-58-1

Phenol, 3-(1-(p-aminophenethyl)-3-propyl-3-azetidinyl)-

Cat. No. B096573
CAS RN: 17191-58-1
M. Wt: 310.4 g/mol
InChI Key: BEWSBBJIGKWVBO-UHFFFAOYSA-N
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Description

Phenol, 3-(1-(p-aminophenethyl)-3-propyl-3-azetidinyl)-, commonly known as AZD-2423, is a novel compound that has been developed for scientific research purposes. It is a potent and selective dopamine D2 receptor agonist that has shown promising results in preclinical studies.

Mechanism Of Action

The mechanism of action of AZD-2423 involves the activation of dopamine D2 receptors, which are G protein-coupled receptors that are widely expressed in the brain. Upon activation, these receptors initiate a signaling cascade that leads to the release of neurotransmitters such as dopamine, which are involved in the regulation of mood, movement, and reward. AZD-2423 has been shown to selectively activate these receptors and elicit a response that is similar to that of dopamine.

Biochemical And Physiological Effects

AZD-2423 has been found to have several biochemical and physiological effects that are relevant to its potential therapeutic applications. It has been shown to increase dopamine release in the brain, which is thought to be responsible for its antipsychotic and anti-Parkinsonian effects. It has also been found to reduce drug-seeking behavior in animal models of addiction, which suggests that it may have potential as a treatment for drug addiction.

Advantages And Limitations For Lab Experiments

AZD-2423 has several advantages for lab experiments, including its high selectivity for dopamine D2 receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, there are also some limitations to its use in lab experiments, including its high cost and limited availability.

Future Directions

There are several future directions for research on AZD-2423, including its potential as a therapeutic agent for various neurological and psychiatric disorders. Further studies are needed to determine its efficacy and safety in humans, as well as to elucidate its mechanism of action and potential side effects. Additionally, research on the synthesis of AZD-2423 and related compounds may lead to the development of more potent and selective dopamine D2 receptor agonists.

Synthesis Methods

The synthesis of AZD-2423 involves a multi-step process that includes the reaction of p-aminophenethylamine with ethyl 3-bromopropionate to form the intermediate compound. This intermediate is then reacted with sodium azide to form the corresponding azide, which is further reduced with hydrogen gas over palladium on carbon to yield the desired product. The final compound is purified by column chromatography and characterized by various spectroscopic techniques.

Scientific Research Applications

AZD-2423 has been developed for scientific research purposes and has shown potential in the treatment of various neurological and psychiatric disorders. It has been found to have a high affinity for dopamine D2 receptors, which are implicated in the pathophysiology of several disorders such as schizophrenia, Parkinson's disease, and drug addiction. AZD-2423 has been shown to activate these receptors and elicit a response that is similar to that of dopamine, which makes it a potential therapeutic agent for these disorders.

properties

CAS RN

17191-58-1

Product Name

Phenol, 3-(1-(p-aminophenethyl)-3-propyl-3-azetidinyl)-

Molecular Formula

C20H26N2O

Molecular Weight

310.4 g/mol

IUPAC Name

3-[1-[2-(4-aminophenyl)ethyl]-3-propylazetidin-3-yl]phenol

InChI

InChI=1S/C20H26N2O/c1-2-11-20(17-4-3-5-19(23)13-17)14-22(15-20)12-10-16-6-8-18(21)9-7-16/h3-9,13,23H,2,10-12,14-15,21H2,1H3

InChI Key

BEWSBBJIGKWVBO-UHFFFAOYSA-N

SMILES

CCCC1(CN(C1)CCC2=CC=C(C=C2)N)C3=CC(=CC=C3)O

Canonical SMILES

CCCC1(CN(C1)CCC2=CC=C(C=C2)N)C3=CC(=CC=C3)O

Other CAS RN

17191-58-1

synonyms

1-(4-Aminophenethyl)-3-propyl-3-(3-hydroxyphenyl)azetidine

Origin of Product

United States

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